molecular formula C11H12ClN3O2 B13024507 3-chloro-6,7-dimethoxy-N-methylquinoxalin-2-amine

3-chloro-6,7-dimethoxy-N-methylquinoxalin-2-amine

Cat. No.: B13024507
M. Wt: 253.68 g/mol
InChI Key: DAQRWHZMZJVEQO-UHFFFAOYSA-N
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Chemical Reactions Analysis

3-chloro-6,7-dimethoxy-N-methylquinoxalin-2-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with different functional groups, while substitution reactions can introduce various substituents at the chloro position.

Mechanism of Action

Comparison with Similar Compounds

3-chloro-6,7-dimethoxy-N-methylquinoxalin-2-amine can be compared with other quinoxaline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with multiple molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H12ClN3O2

Molecular Weight

253.68 g/mol

IUPAC Name

3-chloro-6,7-dimethoxy-N-methylquinoxalin-2-amine

InChI

InChI=1S/C11H12ClN3O2/c1-13-11-10(12)14-6-4-8(16-2)9(17-3)5-7(6)15-11/h4-5H,1-3H3,(H,13,15)

InChI Key

DAQRWHZMZJVEQO-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=CC(=C(C=C2N=C1Cl)OC)OC

Origin of Product

United States

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